molecular formula C18H21NO2S B12520902 (2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine CAS No. 667876-44-0

(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine

Cat. No.: B12520902
CAS No.: 667876-44-0
M. Wt: 315.4 g/mol
InChI Key: VWKLNUPRXXIKKE-SJLPKXTDSA-N
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Description

(2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine is a complex organic compound characterized by its morpholine ring and a sulfanyl-phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine typically involves multi-step organic reactions. One common method includes the reaction of a morpholine derivative with a sulfanyl-phenylmethyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biology, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific proteins and enzymes makes it valuable for research in cellular biology and biochemistry.

Medicine

In medicine, (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine has potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development in treating diseases such as cancer and infections.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[®-(2-hydroxyphenyl)sulfanyl-phenylmethyl]morpholine
  • (2R)-2-[®-(2-chlorophenyl)sulfanyl-phenylmethyl]morpholine
  • (2R)-2-[®-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine

Uniqueness

(2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it distinct from its analogs.

Properties

CAS No.

667876-44-0

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine

InChI

InChI=1S/C18H21NO2S/c1-20-15-9-5-6-10-17(15)22-18(14-7-3-2-4-8-14)16-13-19-11-12-21-16/h2-10,16,18-19H,11-13H2,1H3/t16-,18-/m1/s1

InChI Key

VWKLNUPRXXIKKE-SJLPKXTDSA-N

Isomeric SMILES

COC1=CC=CC=C1S[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3

Origin of Product

United States

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